Steric Bulk and Lipophilicity Advantage
Ethyl 5-tert-butyl-2-aminothiazole-4-carboxylate possesses a significantly higher calculated LogP (XLogP3 ~2.9) and molecular weight (228.31 g/mol) relative to the unsubstituted ethyl 2-aminothiazole-4-carboxylate (LogP 1.48, MW 172.20 g/mol) . This ~1.4-unit increase in LogP and ~33% increase in molecular weight result from the 5-tert-butyl group, which introduces substantial steric hindrance and hydrophobic character . In the context of medicinal chemistry, these differences are not trivial; they directly influence the compound's ability to occupy hydrophobic binding pockets, alter membrane permeability, and modulate metabolic stability compared to less lipophilic analogs [1].
| Evidence Dimension | Lipophilicity and Steric Bulk |
|---|---|
| Target Compound Data | LogP ~2.9; MW 228.31 g/mol |
| Comparator Or Baseline | Ethyl 2-aminothiazole-4-carboxylate (CAS 5398-36-7): LogP 1.48; MW 172.20 g/mol |
| Quantified Difference | ΔLogP ≈ +1.42; ΔMW ≈ +56.11 g/mol (+33%) |
| Conditions | Calculated physicochemical properties (XLogP3, exact mass) |
Why This Matters
The 5-tert-butyl group imparts distinct lipophilicity and steric properties essential for SAR exploration in drug discovery campaigns targeting intracellular or membrane-bound enzymes, differentiating it from the baseline unsubstituted scaffold.
- [1] Al-Balas Q, Anthony NG, Al-Jaidi B, et al. Identification of 2-aminothiazole-4-carboxylate derivatives active against Mycobacterium tuberculosis H37Rv and the beta-ketoacyl-ACP synthase mtFabH. PLoS ONE. 2009;4(5):e5617. View Source
